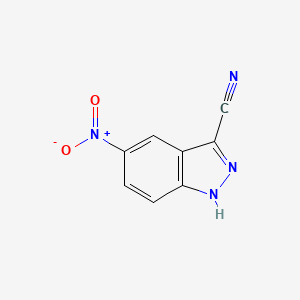

5-Nitro-1H-indazole-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1H-indazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N4O2/c9-4-8-6-3-5(12(13)14)1-2-7(6)10-11-8/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTZAAHDBOKXDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=NN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626544 | |

| Record name | 5-Nitro-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90348-29-1 | |

| Record name | 5-Nitro-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Nitro-1H-indazole-3-carbonitrile: Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and biological context of 5-Nitro-1H-indazole-3-carbonitrile, a molecule of interest in cardiovascular and neurological research. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates information from closely related analogs to provide a predictive and practical resource.

Core Chemical Properties

This compound is a heterocyclic organic compound with the molecular formula C₈H₄N₄O₂.[1] Its structure features an indazole core substituted with a nitro group at the 5-position and a nitrile group at the 3-position.

Physicochemical Data

A summary of the available and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that some commercial suppliers list the compound as a liquid, which is atypical for this class of compounds and may be inaccurate.[1] For comparison, data for the related precursor, 5-Nitro-1H-indazole, is also provided.

Table 1: Physicochemical Properties of this compound and a Key Precursor

| Property | This compound | 5-Nitro-1H-indazole |

| Molecular Formula | C₈H₄N₄O₂[1] | C₇H₅N₃O₂[2] |

| Molecular Weight | 188.14 g/mol [1] | 163.13 g/mol [2] |

| Appearance | Data not available (predicted to be a solid) | Yellow odorless powder[2] |

| Melting Point | Data not available | 207 °C[2] |

| Boiling Point | Data not available | 383.3±15.0 °C (Predicted) |

| Solubility | Data not available | Data not available |

| pKa | Data not available | 11.71±0.40 (Predicted) |

Spectral Data

Table 2: Spectral Data for 5-Nitro-1H-indazole

| Technique | Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 13.77 (s, 1H), 8.84 (d, J=2.0 Hz, 1H), 8.43 (s, 1H), 8.21 (dd, J=9.2, 2.0 Hz, 1H), 7.75 (d, J=9.2 Hz, 1H)[3] |

| IR (KBr disc) | Characteristic peaks for N-H, C=C, and N-O stretching. |

| Mass Spectrum (GC-MS) | Molecular Ion (M⁺): 163 m/z[4] |

For this compound, one would anticipate the disappearance of the proton signal at the 3-position in the ¹H NMR spectrum. In the IR spectrum, a characteristic sharp peak for the nitrile (C≡N) stretching vibration would be expected to appear around 2230-2210 cm⁻¹. The mass spectrum should show a molecular ion peak corresponding to its molecular weight of 188.14 g/mol .

Synthesis and Experimental Protocols

A validated, step-by-step synthesis protocol for this compound is not explicitly published. However, a plausible synthetic route can be designed based on established organic chemistry principles and published procedures for analogous compounds. A likely two-step synthesis is outlined below, starting from the commercially available 5-Nitro-1H-indazole.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Step 1 - Bromination of 5-Nitro-1H-indazole

This protocol is adapted from a known procedure for the bromination of 5-nitro-1H-indazole.[5]

Objective: To synthesize 3-Bromo-5-nitro-1H-indazole.

Materials:

-

5-Nitro-1H-indazole

-

N,N-Dimethylformamide (DMF)

-

Bromine (Br₂)

-

Ice

-

Water

Procedure:

-

Under a nitrogen atmosphere, dissolve 5-Nitro-1H-indazole in DMF in a three-necked flask equipped with a stirrer.

-

Cool the reaction mixture to -5 °C using an appropriate cooling bath.

-

Slowly add bromine dropwise to the cooled solution, maintaining the temperature at or below 0 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour.

-

Slowly warm the reaction mixture to room temperature and continue stirring for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Filter the resulting solid, wash with cold water, and dry under vacuum to yield crude 3-Bromo-5-nitro-1H-indazole.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Experimental Protocol: Step 2 - Cyanation of 3-Bromo-5-nitro-1H-indazole

This is a general protocol for the cyanation of an aryl halide, which would need to be optimized for this specific substrate.

Objective: To synthesize this compound.

Materials:

-

3-Bromo-5-nitro-1H-indazole

-

Copper(I) cyanide (CuCN) or a palladium catalyst system (e.g., Pd₂(dba)₃ with a suitable ligand) and a cyanide source (e.g., Zn(CN)₂)

-

N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Inert atmosphere (Nitrogen or Argon)

Procedure (Rosenmund-von Braun Reaction):

-

In a flask under an inert atmosphere, combine 3-Bromo-5-nitro-1H-indazole and copper(I) cyanide in DMF.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Biological Activity and Signaling Pathway

This compound is identified as a Rho kinase (ROCK) inhibitor with an IC₅₀ of 6.67 μM for ROCK-I.[6] This inhibitory activity is the basis for its observed vasorelaxant properties and its potential application in cardiovascular disease research.[6]

The Rho/ROCK Signaling Pathway

The Rho/ROCK signaling pathway is a critical regulator of cell shape, motility, and contraction. In smooth muscle cells, activation of this pathway leads to vasoconstriction.

Caption: The Rho/ROCK signaling pathway and the inhibitory action of this compound.

As shown in the diagram, various agonists can activate G-protein coupled receptors (GPCRs), leading to the activation of the small GTPase RhoA. Activated RhoA-GTP then binds to and activates ROCK. ROCK, in turn, promotes smooth muscle contraction through two main mechanisms: by directly phosphorylating the myosin light chain (MLC) and by inhibiting myosin light chain phosphatase (MLCP), the enzyme responsible for dephosphorylating MLC. The net effect is an increase in phosphorylated MLC, which leads to vasoconstriction. This compound exerts its vasorelaxant effect by directly inhibiting ROCK, thereby preventing the phosphorylation of its downstream targets and promoting vasodilation.

Conclusion

This compound is a promising molecule for further investigation, particularly in the context of diseases characterized by excessive vasoconstriction or aberrant cell motility. While a complete experimental dataset for this compound is not yet publicly available, this guide provides a solid foundation for researchers by summarizing its known biological activity, presenting its core chemical properties, and offering a plausible synthetic route. Further research is warranted to fully characterize this compound and explore its therapeutic potential.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Nitroindazole(5401-94-5) 1H NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]

- 6. This compound - Nordic Biosite [nordicbiosite.com]

Elucidation of 5-Nitro-1H-indazole-3-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 5-Nitro-1H-indazole-3-carbonitrile, a potent Rho kinase (ROCK) inhibitor of interest in cardiovascular research. Due to the limited availability of public domain experimental data for this specific molecule, this guide leverages data from its parent compound, 5-nitro-1H-indazole, to infer and predict its structural and spectroscopic characteristics.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic aromatic compound. Its core structure consists of an indazole ring system, which is a bicyclic structure composed of a benzene ring fused to a pyrazole ring. The molecule is further functionalized with a nitro group at position 5 and a nitrile group at position 3.

| Property | Value | Source |

| Molecular Formula | C₈H₄N₄O₂ | --INVALID-LINK-- |

| Molecular Weight | 188.146 g/mol | --INVALID-LINK-- |

| CAS Number | 90348-29-1 | --INVALID-LINK-- |

| Purity | ≥95% | --INVALID-LINK-- |

| Appearance | Yellow solid (predicted) | Inferred from related compounds |

Biological Activity and Therapeutic Potential

This compound has been identified as a Rho kinase (ROCK) inhibitor.[1] ROCKs are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton and are implicated in various cellular processes, including smooth muscle contraction, cell adhesion, and migration. Inhibition of ROCK is a promising therapeutic strategy for cardiovascular diseases, particularly hypertension.

| Target | IC₅₀ | Reference |

| ROCK-I | 6.67 μM | --INVALID-LINK-- |

The inhibition of ROCK by this compound leads to vasodilation, making it a subject of interest for hypertension research.[1]

Proposed Synthesis Protocol

A potential starting material could be 2-amino-5-nitrotoluene, which can be converted to 5-nitro-1H-indazole.[2] The introduction of the nitrile group at the 3-position could potentially be achieved through a Sandmeyer-type reaction on a 3-amino-5-nitroindazole precursor or via palladium-catalyzed cyanation of a 3-halo-5-nitroindazole. A patent describing the bromination of 5-nitro-1H-indazole at the 3-position suggests that a 3-bromo-5-nitro-1H-indazole intermediate is synthetically accessible.[3]

Proposed Two-Step Synthesis:

-

Synthesis of 3-Bromo-5-nitro-1H-indazole: This step would follow the patented procedure involving the bromination of 5-nitro-1H-indazole.

-

Cyanation of 3-Bromo-5-nitro-1H-indazole: The 3-bromo intermediate would then be subjected to a cyanation reaction, for example, using copper(I) cyanide (CuCN) in a suitable solvent like DMF or NMP at elevated temperatures.

Spectroscopic Data and Structure Elucidation

While specific spectral data for this compound are not publicly available, we can predict the key features based on the known spectra of 5-nitro-1H-indazole and the electronic effects of the nitrile group.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of 5-nitro-1H-indazole in DMSO-d₆ shows signals for the aromatic protons.[4] For this compound, we would expect to see three signals in the aromatic region corresponding to the protons at positions 4, 6, and 7. The proton at C3 in the parent compound is absent and replaced by the carbonitrile group. The electron-withdrawing nature of the nitrile group would likely cause a downfield shift of the remaining aromatic protons, particularly the proton at C4.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| H-4 | ~8.8 - 9.0 | d | ~1-2 Hz |

| H-6 | ~8.3 - 8.5 | dd | ~9 Hz, ~2 Hz |

| H-7 | ~7.8 - 8.0 | d | ~9 Hz |

| N-H | >13 | br s | - |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will be characterized by the presence of eight distinct carbon signals. The most downfield signals will correspond to the carbons of the aromatic rings, while the nitrile carbon will appear in the typical range for this functional group. The presence of the electron-withdrawing nitro and nitrile groups will influence the chemical shifts of the ring carbons.

| Carbon | Predicted Chemical Shift (ppm) |

| C=N | ~115 - 120 |

| C3 | ~110 - 115 |

| Aromatic Cs | ~110 - 150 |

| C-NO₂ | ~140 - 145 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the N-H, C≡N, and N-O stretching vibrations.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3200 - 3400 | Medium, broad |

| C≡N stretch | 2220 - 2260 | Medium to strong, sharp |

| C=C stretch (aromatic) | 1600 - 1450 | Medium to weak |

| N-O stretch (asymmetric) | 1500 - 1550 | Strong |

| N-O stretch (symmetric) | 1330 - 1370 | Strong |

Mass Spectrometry (Predicted)

In a mass spectrum obtained by electron ionization (EI-MS), the molecular ion peak (M⁺) would be expected at m/z 188. The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN, NO₂, and N₂.

| m/z | Proposed Fragment |

| 188 | [M]⁺ |

| 161 | [M - HCN]⁺ |

| 142 | [M - NO₂]⁺ |

| 114 | [M - NO₂ - N₂]⁺ |

Experimental Workflow for Structure Elucidation

The following diagram outlines a general workflow for the synthesis and structural confirmation of this compound.

References

5-Nitro-1H-indazole-3-carbonitrile molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Nitro-1H-indazole-3-carbonitrile, a potent Rho kinase (ROCK) inhibitor. The document details its chemical and physical properties, provides a putative synthesis protocol, and outlines experimental procedures for evaluating its biological activity. A key focus is placed on its role in the ROCK signaling pathway, a critical regulator of cellular contractility and motility, making this compound a person of interest for research in cardiovascular diseases, particularly hypertension.

Compound Profile

This compound is a heterocyclic organic compound with significant potential in pharmacological research. Its core structure consists of a bicyclic system where a pyrazole ring is fused to a benzene ring, substituted with a nitro group and a nitrile group.

Chemical Structure and Properties

The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₄N₄O₂ | [1] |

| Molecular Weight | 188.146 g/mol | [1] |

| IUPAC Name | This compound | |

| CAS Number | 90348-29-1 | |

| Appearance | White to cream or yellow to brown crystals/powder | [2] |

| Melting Point | 206.5-212.5 °C (for 5-Nitro-1H-indazole) | [2][3][4] |

| Solubility | Data not readily available. Likely soluble in organic solvents like DMSO and DMF. | |

| Purity | ≥95.0% | [1] |

Spectroscopic Data

| Spectroscopy | Expected Peaks |

| ¹H NMR (DMSO-d₆) | Signals corresponding to the aromatic protons on the indazole ring system. The presence of the electron-withdrawing nitro and nitrile groups will influence the chemical shifts. For 5-nitro-1H-indazole, characteristic peaks are observed at δ 13.7 (br s, 1H), 8.84 (s, 1H), 8.41 (s, 1H), 8.19 (d, J = 9.0 Hz, 1H), 7.74 (d, J = 9.0 Hz, 1H).[5][6] |

| ¹³C NMR (DMSO-d₆) | Resonances for the carbon atoms of the indazole ring, the nitrile carbon, and the carbons attached to the nitro group. For 5-nitro-1H-indazole, peaks are seen at δ 142.3, 142.0, 137.2, 122.5, 21.3, 119.3, 111.5.[5] |

| IR (KBr) | Characteristic stretching frequencies for the N-H bond (around 3300-3500 cm⁻¹), C≡N (nitrile) stretch (around 2220-2260 cm⁻¹), C=C of the aromatic ring (around 1450-1600 cm⁻¹), and the symmetric and asymmetric stretching of the N-O bond of the nitro group (around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively).[7][8] |

| Mass Spectrometry | The molecular ion peak (M+) is expected at m/z 188. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and the nitrile group (CN).[9][10] |

Synthesis Protocol

While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established methods for the synthesis of indazoles. The following is a putative protocol starting from 2-Amino-5-nitrobenzonitrile.

Putative Synthesis of this compound

This proposed synthesis involves a diazotization reaction of 2-Amino-5-nitrobenzonitrile followed by an intramolecular cyclization.

Materials:

-

2-Amino-5-nitrobenzonitrile[11]

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or Acetic Acid[12]

-

Suitable solvent (e.g., water, ethanol)

-

Ice bath

-

Standard laboratory glassware and purification equipment (e.g., filtration apparatus, rotary evaporator, chromatography columns)

Procedure:

-

Diazotization: Dissolve 2-Amino-5-nitrobenzonitrile in a suitable acidic solution (e.g., aqueous HCl or acetic acid) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture while maintaining the temperature below 5 °C. The addition of sodium nitrite will generate nitrous acid in situ, which will react with the primary amine to form a diazonium salt.

-

Cyclization: After the addition of sodium nitrite is complete, allow the reaction to stir at a low temperature for a specified period to ensure complete diazotization. The reaction mixture is then typically allowed to warm to room temperature or gently heated to promote intramolecular cyclization, leading to the formation of the indazole ring.

-

Work-up and Purification: The crude product is then isolated by filtration or extraction. Purification can be achieved through recrystallization from a suitable solvent or by column chromatography on silica gel.

Logical Relationship of Synthesis Steps

Caption: Putative synthesis workflow for this compound.

Biological Activity and Mechanism of Action

This compound has been identified as a Rho kinase (ROCK) inhibitor. ROCKs are serine/threonine kinases that are key downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway plays a pivotal role in regulating the actin cytoskeleton, thereby influencing a wide range of cellular processes including contraction, adhesion, migration, and proliferation.

The ROCK Signaling Pathway

The ROCK signaling pathway is initiated by the activation of RhoA, which in turn activates ROCK. Activated ROCK phosphorylates several downstream targets, leading to an increase in actin-myosin contractility. One of the primary mechanisms involves the phosphorylation and inactivation of myosin light chain (MLC) phosphatase, which leads to an increase in the phosphorylation of MLC and subsequent smooth muscle contraction.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 5-Nitro-1H-indazole, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. macsenlab.com [macsenlab.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles [mdpi.com]

- 6. 5-Nitroindazole(5401-94-5) 1H NMR [m.chemicalbook.com]

- 7. IR _2007 [uanlch.vscht.cz]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. 5-Nitroanthranilonitrile | 17420-30-3 [chemicalbook.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic and Structural Elucidation of 5-Nitro-1H-indazole-3-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies used to characterize 5-Nitro-1H-indazole-3-carbonitrile. Due to the limited availability of specific experimental spectra for this compound in publicly accessible databases, this document focuses on the expected spectroscopic characteristics based on data from closely related analogs, alongside standardized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring an indazole core substituted with a nitro group and a nitrile group, suggests unique electronic and physicochemical properties. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for elucidating its structure-activity relationships in various applications.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds, including 5-nitro-1H-indazole and other substituted indazoles.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.9 - 9.1 | d | ~2.0 | H4 |

| ~8.4 - 8.6 | dd | ~9.2, 2.0 | H6 |

| ~7.8 - 8.0 | d | ~9.2 | H7 |

| >13.0 | br s | - | N1-H |

Note: The chemical shifts are predicted for a DMSO-d₆ solvent. The exact values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C5 |

| ~143 | C7a |

| ~140 | C3a |

| ~122 | C6 |

| ~120 | C4 |

| ~115 | C7 |

| ~110 | C3 |

| ~108 | -CN |

Note: The chemical shifts are predicted for a DMSO-d₆ solvent.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300-3500 | N-H Stretch |

| ~2230-2250 | C≡N Stretch |

| ~1520-1540 | Asymmetric NO₂ Stretch |

| ~1340-1360 | Symmetric NO₂ Stretch |

| ~1600-1450 | C=C Aromatic Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 188.03 | [M]⁺ (Molecular Ion) |

| 172.03 | [M-O]⁺ |

| 158.04 | [M-NO]⁺ |

| 142.03 | [M-NO₂]⁺ |

| 114.04 | [M-NO₂-CN]⁺ |

Note: Fragmentation patterns are predicted and may vary based on the ionization technique used.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of compounds such as this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

¹H NMR Acquisition: Proton NMR spectra are recorded at 25 °C. A standard pulse sequence is used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 to 32 scans are typically co-added.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded using a proton-decoupled pulse sequence. A spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds are used. Several thousand scans are typically accumulated to achieve an adequate signal-to-noise ratio.

3.2 Infrared (IR) Spectroscopy

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (uATR) accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of the ATR accessory.

-

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement. 16 scans are typically co-added.

3.3 Mass Spectrometry (MS)

-

Instrumentation: An Agilent 6230 TOF LC/MS system (or equivalent) with an electrospray ionization (ESI) source.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then further diluted and introduced into the mass spectrometer via direct infusion or after separation on a liquid chromatography column.

-

Data Acquisition: Mass spectra are acquired in positive or negative ion mode over a mass range of m/z 50-500. The capillary voltage is typically set to 3500 V, and the fragmentor voltage is varied to induce fragmentation for structural analysis.

Workflow and Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between the different techniques for structural elucidation.

Conclusion

An In-depth Technical Guide to 5-Nitro-1H-indazole-3-carbonitrile (CAS Number: 90348-29-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Nitro-1H-indazole-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available physicochemical data, proposes a detailed synthetic pathway with experimental protocols, and discusses its known biological activity and potential therapeutic applications.

Physicochemical and Spectroscopic Data

While experimental data for this compound is not extensively published, its fundamental properties can be summarized. Spectroscopic data for the closely related precursor, 5-nitro-1H-indazole, is provided for comparative purposes.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 5-Nitro-1H-indazole |

| CAS Number | 90348-29-1 | 5401-94-5 |

| Molecular Formula | C₈H₄N₄O₂[1] | C₇H₅N₃O₂ |

| Molecular Weight | 188.146 g/mol [1] | 163.14 g/mol |

| Physical State | Solid (predicted) | Light cream powder solid |

| Melting Point | No data available | 207 - 211 °C |

| Boiling Point | No data available | No data available |

| Solubility | No data available | No data available |

| Purity | 95.0% (as commercially available)[1] | ≥99% (as commercially available) |

Table 2: Spectroscopic Data for 5-Nitro-1H-indazole

| Spectroscopy | Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 13.77 (s, 1H), 8.84 (d, J=2.0 Hz, 1H), 8.43 (s, 1H), 8.21 (dd, J=9.2, 2.0 Hz, 1H), 7.75 (d, J=9.2 Hz, 1H) |

| ¹³C NMR (DMSO-d₆, 101 MHz) | δ 145.4, 143.1, 141.3, 121.9, 121.3, 118.8, 111.2 |

| IR (KBr disc) | Characteristic peaks for N-H, C=C, and N-O stretching vibrations. |

Synthesis of this compound

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Nitro-1H-indazole

This procedure is adapted from a well-established method.

-

Materials: 2-Methyl-4-nitroaniline, Sodium Nitrite (NaNO₂), Glacial Acetic Acid.

-

Procedure:

-

Dissolve 2-methyl-4-nitroaniline in glacial acetic acid at room temperature with stirring.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring at room temperature for 72 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 5-nitro-1H-indazole.

-

Step 2: Synthesis of 5-Nitro-1H-indazole-3-carboxaldehyde

This step involves the nitrosation of the indazole ring at the 3-position.

-

Materials: 5-Nitro-1H-indazole, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Dimethylformamide (DMF).

-

Procedure:

-

Prepare a nitrosating mixture by dissolving sodium nitrite in water and DMF, then cooling to 0 °C.

-

Slowly add hydrochloric acid to the cooled nitrosating mixture.

-

In a separate flask, dissolve 5-nitro-1H-indazole in DMF.

-

Add the solution of 5-nitro-1H-indazole dropwise to the nitrosating mixture at 0 °C over a period of 2 hours.

-

After the addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC). For nitro derivatives, heating to 80 °C may be required for full conversion.

-

Pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 5-nitro-1H-indazole-3-carboxaldehyde.

-

Step 3: Synthesis of this compound

This proposed final step is based on standard methods for the conversion of an aldehyde to a nitrile.

-

Materials: 5-Nitro-1H-indazole-3-carboxaldehyde, Hydroxylamine Hydrochloride, Sodium Formate, Formic Acid.

-

Procedure:

-

To a solution of 5-nitro-1H-indazole-3-carboxaldehyde in formic acid, add hydroxylamine hydrochloride and sodium formate.

-

Reflux the mixture for 1-2 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure this compound.

-

Biological Activity and Mechanism of Action

This compound has been identified as a Rho kinase (ROCK) inhibitor .[2]

-

Target: ROCK-I

-

IC₅₀: 6.67 μM[2]

The inhibition of ROCK signaling pathways has significant implications for various physiological processes, making this compound a person of interest for drug development.

Signaling Pathway

Caption: Inhibition of the Rho-kinase signaling pathway by this compound.

Therapeutic Potential

The vasorelaxant activity of this compound suggests its potential for the treatment of cardiovascular diseases, particularly hypertension.[2] However, it is important to note that the compound has also been reported to exhibit high toxicity, which would need to be addressed in any drug development program.[2]

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions. While specific toxicological data for this compound is not available, related nitroaromatic compounds can be hazardous.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This compound is a promising molecule for further investigation, particularly in the context of cardiovascular diseases due to its ROCK inhibitory activity. While a definitive synthetic protocol and comprehensive characterization are yet to be published, this guide provides a solid foundation for researchers to synthesize and study this compound. Further research is warranted to explore its therapeutic potential and to address the reported toxicity.

References

The Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Heterocycle

The indazole scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties, including its ability to act as a bioisostere of the endogenous indole nucleus, have positioned it as a cornerstone in the design of a diverse array of therapeutic agents.[1][3] The indazole core exists in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole, with the 1H tautomer being the most thermodynamically stable and predominant form.[4] This structural versatility allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Indazole-containing compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antibacterial, antifungal, anti-HIV, and potent antitumor effects.[4][5] This wide-ranging bioactivity has led to the successful development and FDA approval of several indazole-based drugs for various indications, most notably in oncology. The scaffold's ability to interact with various biological targets, particularly protein kinases, has cemented its importance in the landscape of modern drug discovery.[6][7]

Data Presentation: A Quantitative Overview of Indazole-Based Drugs

The following tables summarize the quantitative data for key FDA-approved drugs featuring the indazole scaffold, highlighting their target affinities and cellular activities.

Table 1: Kinase Inhibition Profile of Pazopanib and Axitinib

| Drug | Target | IC50 / Ki (nM) | Reference(s) |

| Pazopanib | VEGFR1 | 10 | [8] |

| VEGFR2 | 30 | [8] | |

| VEGFR3 | 47 | [8] | |

| PDGFRα | 71 | [8] | |

| PDGFRβ | 81 | [8] | |

| c-Kit | 74 | [8] | |

| FGFR1 | 140 | [8] | |

| FGFR3 | 130 | [8] | |

| Axitinib | VEGFR1 | 0.1 | [7][9] |

| VEGFR2 | 0.2 | [7][9] | |

| VEGFR3 | 0.1-0.3 | [7][9] | |

| PDGFRβ | 1.6 | [7] | |

| c-Kit | 1.7 | [7] |

Table 2: PARP Inhibition and Cellular Potency of Niraparib

| Parameter | Value (nM) | Cell Line(s) | Reference(s) |

| PARP1 IC50 | 3.8 | - | [10] |

| PARP2 IC50 | 2.1 | - | [10] |

| Intracellular PARylation IC50 | ~4 | HeLa, HCT116, A549 | [11] |

| Cell Viability IC50 | 18 | MDA-MB-436 (BRCA1 mutant) | [11] |

| 26 | MIA-PaCa-2 | [10] | |

| 50 | PANC-1 | [10] | |

| 15 | Capan-1 | [10] | |

| 20 | OVCAR8 | [10] | |

| 28 | PEO1 | [10] |

Table 3: Receptor Binding Affinity of Granisetron

| Parameter | Value (pKi) | Reference(s) |

| 5-HT3 Receptor Binding | 9.15 | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of indazole derivatives.

Synthesis of Indazole Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a bromo-indazole with a boronic acid, a common method for C-C bond formation.

Materials:

-

Bromo-indazole derivative (1.0 equiv)

-

Aryl or heteroaryl boronic acid (1.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl2·CH2Cl2) (0.05 equiv)

-

Potassium carbonate (K2CO3) (3.0 equiv)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the bromo-indazole derivative (1.0 equiv), boronic acid (1.5 equiv), and potassium carbonate (3.0 equiv).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add Pd(dppf)Cl2·CH2Cl2 (0.05 equiv) to the flask.

-

Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired coupled product.

In Vitro Kinase Inhibition Assay

This protocol outlines a representative method for determining the inhibitory activity of an indazole compound against a specific protein kinase using a continuous-read fluorescence-based assay.

Materials:

-

Recombinant protein kinase

-

Fluorescently labeled peptide substrate (e.g., Y12-Sox)

-

Adenosine triphosphate (ATP)

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

-

Test indazole compound dissolved in dimethyl sulfoxide (DMSO)

-

384-well microtiter plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test indazole compound in 50% DMSO.

-

In a 384-well microtiter plate, add the recombinant protein kinase in kinase reaction buffer to each well.

-

Add the serially diluted test compound or DMSO (for control wells) to the wells containing the kinase.

-

Pre-incubate the plate at room temperature for 30 minutes to allow the compound to bind to the kinase.

-

Prepare a substrate/ATP mixture in kinase reaction buffer.

-

Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

-

Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (e.g., every 60 seconds for 60-120 minutes) at the appropriate excitation and emission wavelengths for the chosen fluorescent substrate.

-

Determine the initial reaction velocity for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

MTT Cell Viability Assay

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the effect of an indazole compound on the metabolic activity and viability of cultured cells.[1]

Materials:

-

Cultured cancer cell line of interest

-

Complete cell culture medium

-

Test indazole compound dissolved in DMSO

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO2.

-

Prepare serial dilutions of the test indazole compound in complete cell culture medium.

-

Remove the old medium from the wells and replace it with the medium containing the various concentrations of the test compound. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

-

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for an additional 2-4 hours at 37 °C to allow for the formation of formazan crystals by viable cells.

-

Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

Mandatory Visualization

Signaling Pathways

Caption: VEGFR signaling pathway and points of inhibition by indazole-based drugs.

Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-mutant cells.

Experimental and Logical Workflows

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. broadpharm.com [broadpharm.com]

- 3. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]

- 4. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifesciences.danaher.com [lifesciences.danaher.com]

- 6. mdpi.com [mdpi.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Axitinib in Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Niraparib | MK-4827 | PARP inhibitor | TargetMol [targetmol.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Nitro-1H-indazole-3-carbonitrile: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the known safety and handling precautions for 5-Nitro-1H-indazole-3-carbonitrile. It is intended to equip laboratory personnel with the necessary information to handle this compound responsibly, minimizing exposure risks and ensuring a safe research environment. The information herein is compiled from available safety data for structurally related compounds and general principles of chemical safety.

Hazard Identification and Classification

Table 1: GHS Hazard Classifications for 5-Nitro-1H-indazole [1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |

It is crucial to handle this compound as a compound with these potential hazards. One supplier notes that this compound has "high toxicity," further emphasizing the need for caution.

Physical and Chemical Properties

Limited specific data for this compound is available. The following table summarizes known properties.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₄N₄O₂ | [2] |

| Molecular Weight | 188.146 g/mol | [2] |

| Appearance | Data not available | |

| Purity | ≥95.0% | [2] |

Safe Handling and Storage

Adherence to standard laboratory safety protocols is paramount when working with this compound. The following procedures are recommended based on the handling of similarly hazardous chemical compounds.

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical to prevent exposure.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |

| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is necessary. |

Engineering Controls

Engineering controls are the most effective means of minimizing exposure.

-

Ventilation: All work with this compound should be conducted in a properly functioning chemical fume hood.

-

Eyewash Stations and Safety Showers: These should be readily accessible in the immediate work area.

Handling Procedures

-

Avoid inhalation of dust or fumes.

-

Prevent contact with skin and eyes.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Table 4: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |

Experimental Protocol: Thermal Stability Assessment (Illustrative)

Given the nitro functional group, assessing thermal stability is a critical safety experiment. The following is a generalized protocol for Differential Scanning Calorimetry (DSC), a common technique for this purpose.

Objective: To determine the decomposition temperature and energy release of this compound.

Materials:

-

This compound

-

Differential Scanning Calorimeter (DSC)

-

Hermetically sealed aluminum pans

-

Inert gas (e.g., Nitrogen)

Procedure:

-

Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum DSC pan.

-

Place the sample pan and a reference pan (empty, sealed pan) into the DSC cell.

-

Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 400 °C).

-

Record the heat flow as a function of temperature.

-

Analyze the resulting thermogram to identify the onset temperature of any exothermic decomposition and to calculate the energy released.

Visualizing Safety Workflows and Hazard Relationships

The following diagrams, generated using Graphviz, illustrate key safety concepts for handling this compound.

Caption: Safe handling workflow for this compound.

Caption: Relationship between hazards and exposure routes.

Conclusion

While specific toxicological data for this compound is limited, a conservative approach to handling based on the known hazards of structurally similar compounds is essential for ensuring laboratory safety. Researchers, scientists, and drug development professionals must utilize appropriate personal protective equipment, adhere to strict engineering controls, and follow established safe handling procedures. In the absence of comprehensive data, treating this compound with a high degree of caution is the most responsible course of action.

References

A Technical Guide to Nitroindazole Compounds: From Discovery to Therapeutic Potential

An in-depth exploration of the synthesis, history, and biological activity of nitroindazole derivatives for researchers, scientists, and drug development professionals.

Introduction

Nitroindazole compounds, a class of heterocyclic molecules characterized by a bicyclic structure of a benzene ring fused to a pyrazole ring with the addition of a nitro group, have garnered significant interest in the field of medicinal chemistry. The introduction of the nitro group, a potent electron-withdrawing moiety, often imparts unique biological activities to the parent indazole scaffold. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and diverse biological activities of nitroindazole derivatives, with a focus on their therapeutic potential. The information is presented to aid researchers and professionals in drug development in their understanding and exploration of this important class of compounds.

Discovery and History

The parent indazole ring system was first synthesized and characterized by the renowned German chemist Emil Fischer. However, the journey into the therapeutic applications of this scaffold significantly advanced with the introduction of the nitro functional group. A pivotal moment in the history of nitroindazoles was the synthesis of 5-nitroindazole by Noelting in 1904. This early work laid the foundation for the exploration of a wide array of nitroindazole derivatives.

The broader context of nitroaromatic compounds in medicine is also crucial to understanding the development of nitroindazoles. The first nitroaromatic drug was approved for medical use in 1945, paving the way for the investigation of other nitro-containing heterocycles for therapeutic purposes. Over the decades, various synthetic methodologies have been developed to introduce the nitro group at different positions of the indazole ring, leading to a diverse library of compounds with a range of biological activities.

Historical Synthesis of Key Nitroindazole Scaffolds

The early synthetic routes to nitroindazoles were crucial in enabling the initial biological investigations of these compounds. Below are detailed protocols for the preparation of key nitroindazole isomers, based on early 20th-century methods.

Synthesis of 5-Nitroindazole (Based on Noelting, 1904)

The first reported synthesis of 5-nitroindazole by Noelting involved the diazotization of 2-amino-5-nitrotoluene followed by intramolecular cyclization.

Experimental Protocol:

-

Diazotization: A solution of 2-amino-5-nitrotoluene in glacial acetic acid is prepared and cooled in an ice bath.

-

An aqueous solution of sodium nitrite is added dropwise to the cooled solution while maintaining the temperature below 5 °C. The mixture is stirred for a specified period to ensure complete diazotization.

-

Cyclization: The reaction mixture is then gently warmed to allow for the intramolecular cyclization to form 5-nitroindazole.

-

Isolation: The product is isolated by pouring the reaction mixture into water, which causes the 5-nitroindazole to precipitate. The solid is then collected by filtration, washed with water, and dried.

-

Purification: The crude 5-nitroindazole can be purified by recrystallization from a suitable solvent, such as ethanol.

Synthesis of 6-Nitroindazole

The synthesis of 6-nitroindazole has been achieved through various methods, often starting from 2-methyl-5-nitroaniline.

Experimental Protocol:

-

Starting Material: 2-methyl-5-nitroaniline is dissolved in a suitable solvent, typically glacial acetic acid.

-

Diazotization and Cyclization: A solution of sodium nitrite in water is added to the solution of the aniline derivative. The reaction is often carried out at room temperature and may require an extended period to go to completion.

-

Work-up: The reaction mixture is concentrated, and the residue is taken up in an organic solvent like ethyl acetate.

-

Purification: The organic layer is washed with an aqueous basic solution (e.g., sodium bicarbonate) to remove acidic impurities, dried over a drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude 6-nitroindazole. Further purification can be achieved by chromatography or recrystallization.

Synthesis of 7-Nitroindazole

The preparation of 7-nitroindazole can be accomplished starting from 2-methyl-6-nitroaniline.

Experimental Protocol:

-

Acetylation: The starting material, 2-methyl-6-nitroaniline, is first acetylated to form the corresponding acetanilide. This is typically done using acetic anhydride.

-

Nitrosation and Cyclization: The resulting 2-methyl-6-nitroacetanilide is then treated with sodium nitrite in the presence of an acid, such as acetic acid, and a dehydrating agent like acetic anhydride. This one-step process leads to both nitrosation and subsequent ring closure to form 7-nitroindazole.

-

Isolation and Purification: The product is isolated by quenching the reaction with water and filtering the resulting precipitate. The crude 7-nitroindazole is then purified, for example, by treatment with an aqueous base to remove acidic byproducts, followed by acidification to precipitate the purified product.

Biological Activities and Therapeutic Potential

Nitroindazole derivatives have been investigated for a wide range of biological activities, demonstrating their potential as therapeutic agents in various disease areas.

Antiprotozoal Activity

A significant area of research for nitroindazoles has been in the treatment of protozoal infections. Several derivatives have shown potent activity against various parasites.

-

Antichagasic Activity: Compounds have been identified with significant activity against Trypanosoma cruzi, the causative agent of Chagas disease.

-

Antileishmanial Activity: Nitroindazoles have also demonstrated promising results against different species of Leishmania.

-

Trichomonacidal Activity: Activity against Trichomonas vaginalis has also been reported for certain derivatives.

| Compound Class | Target Organism | IC50 (µM) | Reference |

| 5-Nitroindazoles | Trypanosoma cruzi | Varies (sub-micromolar to low micromolar) | [1] |

| 3-Chloro-6-nitro-1H-indazoles | Leishmania major | ~11 | [2] |

| 5-Nitroindazoles | Trichomonas vaginalis | Varies | [3] |

Experimental Protocol: In Vitro Antiprotozoal Assay (General)

-

Parasite Culture: The specific protozoan parasite is cultured in an appropriate liquid medium under controlled conditions.

-

Compound Preparation: The nitroindazole compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted.

-

Incubation: The parasite cultures are incubated with various concentrations of the test compounds for a defined period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Parasite viability is assessed using methods such as direct counting with a hemocytometer, or more commonly, using colorimetric or fluorometric assays (e.g., MTT, resazurin) that measure metabolic activity.

-

IC50 Determination: The concentration of the compound that inhibits parasite growth by 50% (IC50) is calculated from the dose-response curves.

Anticancer Activity

The antiproliferative properties of nitroindazole derivatives against various cancer cell lines have been another active area of investigation.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Nitroindazoles | TK-10 (Renal), HT-29 (Colon) | Varies | [3] |

| Substituted Indazoles | Various | Varies |

Experimental Protocol: In Vitro Anticancer Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the nitroindazole compounds for a specified duration (e.g., 48 or 72 hours).

-

MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curves.

Enzyme Inhibition: Nitric Oxide Synthase

A notable and well-studied activity of a specific nitroindazole is the inhibition of nitric oxide synthase (NOS) by 7-nitroindazole (7-NI). 7-NI is a selective inhibitor of neuronal nitric oxide synthase (nNOS) over the endothelial (eNOS) and inducible (iNOS) isoforms.[4] This selectivity has made it a valuable tool for studying the physiological and pathological roles of nNOS.

Signaling Pathway: 7-Nitroindazole and Nitric Oxide Synthase Inhibition

Nitric oxide (NO) is a crucial signaling molecule involved in various physiological processes, including neurotransmission, vasodilation, and immune responses. It is synthesized from L-arginine by a family of enzymes called nitric oxide synthases (NOS). In the nervous system, neuronal NOS (nNOS) produces NO, which acts as a neurotransmitter. 7-Nitroindazole selectively inhibits nNOS, thereby blocking the production of NO in neurons. This inhibition can have downstream effects on signaling pathways that are modulated by NO, such as the cGMP pathway.

Experimental Protocol: Nitric Oxide Synthase Inhibition Assay

-

Enzyme Source: Purified recombinant nNOS, eNOS, or iNOS is used.

-

Reaction Mixture: The assay is typically performed in a buffer containing the enzyme, L-arginine (the substrate), and necessary cofactors (e.g., NADPH, FAD, FMN, and tetrahydrobiopterin).

-

Inhibitor Addition: Various concentrations of the nitroindazole inhibitor (e.g., 7-NI) are added to the reaction mixture.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the substrate or a cofactor and incubated at a controlled temperature (e.g., 37 °C) for a specific time.

-

Detection of NO Production: The production of nitric oxide can be measured directly or indirectly. A common indirect method is the Griess assay, which measures the concentration of nitrite, a stable oxidation product of NO. Alternatively, the conversion of radiolabeled L-arginine to L-citrulline can be quantified.

-

Ki Determination: The inhibition constant (Ki) is determined by analyzing the enzyme kinetics at different substrate and inhibitor concentrations, often using methods like the Cheng-Prusoff equation.

| Compound | Target Enzyme | Ki (µM) | Reference |

| 7-Nitroindazole | Neuronal Nitric Oxide Synthase (nNOS) | Varies depending on assay conditions |

Conclusion

Nitroindazole compounds represent a versatile and promising class of molecules with a rich history and a broad spectrum of biological activities. From their early synthesis in the beginning of the 20th century to their current investigation as potential therapeutic agents for infectious diseases and cancer, these compounds continue to be of significant interest to the scientific community. The detailed synthetic protocols, quantitative biological data, and mechanistic insights provided in this technical guide aim to serve as a valuable resource for researchers and professionals dedicated to the discovery and development of novel therapeutics. Further exploration of the structure-activity relationships and mechanisms of action of nitroindazole derivatives is warranted to fully unlock their therapeutic potential.

References

5-Nitro-1H-indazole-3-carbonitrile: A Technical Review for Drug Discovery Professionals

An In-depth Guide to the Synthesis, Biological Activity, and Experimental Protocols of a Potent Rho-Kinase Inhibitor

Introduction

5-Nitro-1H-indazole-3-carbonitrile is a heterocyclic small molecule that has garnered attention in the field of drug discovery, primarily for its role as a Rho-kinase (ROCK) inhibitor. The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-tumor, anti-bacterial, and anti-inflammatory properties. The addition of a nitro group at the 5-position and a carbonitrile at the 3-position of the indazole ring confers specific physicochemical and pharmacological properties, making this compound a subject of interest for researchers in cardiovascular and oncology drug development. This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its synthesis, chemical and biological properties, and relevant experimental methodologies.

Chemical and Physical Properties

This compound is characterized by the molecular formula C₈H₄N₄O₂ and a molecular weight of 188.146 g/mol [1]. While detailed experimental data on its physical properties such as melting point and solubility are not widely published, its structure suggests it is a planar, aromatic molecule.

| Property | Value | Reference |

| Molecular Formula | C₈H₄N₄O₂ | [1] |

| Molecular Weight | 188.146 g/mol | [1] |

| IUPAC Name | This compound | |

| CAS Number | 90348-29-1 | |

| Purity (typical) | ≥95% | [1] |

Synthesis

-

Synthesis of 5-Nitro-1H-indazole: This starting material can be synthesized from 2-amino-5-nitrotoluene via diazotization followed by intramolecular cyclization. A detailed procedure for this reaction is available in Organic Syntheses[2]. Another approach involves the reaction of 2-fluoro-5-nitrobenzaldehyde with hydrazine hydrate[3].

-

Halogenation at the 3-position: The next step would involve the selective halogenation of 5-Nitro-1H-indazole at the 3-position, most commonly bromination or chlorination. This can be achieved using reagents like bromine in a suitable solvent.

-

Cyanation of the 3-halo-5-nitro-1H-indazole: The final step is the introduction of the nitrile group at the 3-position. This is typically achieved through a nucleophilic substitution reaction, such as the Rosenmund-von Braun reaction, using a cyanide salt (e.g., copper(I) cyanide or sodium cyanide) to displace the halide.

Proposed Experimental Protocol for Synthesis

Step 1: Synthesis of 5-Nitro-1H-indazole

-

Method: Based on the procedure from Organic Syntheses[2].

-

Reactants: 2-amino-5-nitrotoluene, sodium nitrite, glacial acetic acid.

-

Procedure:

-

Dissolve 2-amino-5-nitrotoluene in glacial acetic acid in a round-bottom flask equipped with a mechanical stirrer.

-

Cool the solution in an ice bath.

-

Add a solution of sodium nitrite in water to the cooled solution while maintaining the temperature below 25°C.

-

Stir the reaction mixture for 15 minutes to complete the diazotization.

-

Allow the solution to stand at room temperature for 3 days.

-

Concentrate the solution under reduced pressure.

-

Add water to the residue and stir to form a slurry.

-

Filter the product, wash with cold water, and dry.

-

Recrystallize the crude product from methanol to obtain pure 5-nitroindazole.

-

Step 2: Synthesis of 3-Bromo-5-nitro-1H-indazole (Hypothetical)

-

Reactants: 5-Nitro-1H-indazole, Bromine, suitable solvent (e.g., DMF or acetic acid).

-

Procedure:

-

Dissolve 5-Nitro-1H-indazole in the chosen solvent in a reaction flask protected from light.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent to the reaction mixture.

-

Allow the reaction to stir at a controlled temperature until completion (monitored by TLC).

-

Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography or recrystallization.

-

Step 3: Synthesis of this compound (Hypothetical)

-

Reactants: 3-Bromo-5-nitro-1H-indazole, Copper(I) cyanide, suitable high-boiling solvent (e.g., DMF, NMP).

-

Procedure:

-

Combine 3-Bromo-5-nitro-1H-indazole and copper(I) cyanide in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the solvent and heat the reaction mixture to a high temperature (typically >150°C).

-

Maintain the temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

-

Biological Activity

The primary reported biological activity of this compound is the inhibition of Rho-associated coiled-coil containing protein kinase (ROCK).

Quantitative Biological Data

| Target | Activity | Value | Reference |

| ROCK-I | IC₅₀ | 6.67 µM | [4] |

Further quantitative data on the vasorelaxant activity (e.g., EC₅₀ values) or a broader kinase selectivity profile for this specific compound are not extensively reported in the publicly available literature. The compound is noted to have vasorelaxant activity but also high toxicity[4].

Signaling Pathway

This compound exerts its biological effects by inhibiting the ROCK signaling pathway. This pathway plays a crucial role in regulating smooth muscle contraction, cell adhesion, motility, and proliferation.

Caption: The Rho-kinase (ROCK) signaling pathway leading to smooth muscle contraction.

Experimental Workflows

The vasorelaxant activity of this compound can be assessed using an ex vivo organ bath setup with isolated aortic rings. The following diagram illustrates a typical experimental workflow.

Caption: Experimental workflow for assessing vasorelaxant activity.

Detailed Experimental Protocol for Vasorelaxant Activity Assay

-

Tissue Preparation:

-

Humanely euthanize a male Wistar rat (250-300 g).

-

Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit (K-H) solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.7).

-

Remove adherent connective and adipose tissues.

-

Cut the aorta into rings of 3-4 mm in length.

-

For endothelium-denuded rings, gently rub the intimal surface with a pair of fine forceps.

-

-

Organ Bath Setup:

-

Mount the aortic rings between two stainless steel hooks in a 10 mL organ bath containing K-H solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

-

Connect the upper hook to an isometric force transducer to record changes in tension.

-

Apply a resting tension of 2 g to each ring and allow them to equilibrate for at least 60 minutes, with changes of K-H solution every 15 minutes.

-

-

Experimental Procedure:

-

After equilibration, contract the aortic rings by adding a submaximal concentration of norepinephrine (e.g., 1 µM).

-

Once the contraction reaches a stable plateau, add cumulative concentrations of this compound (e.g., 10⁻⁸ to 10⁻⁴ M) to the organ bath.

-

Record the relaxation response at each concentration.

-

The relaxation is expressed as a percentage of the norepinephrine-induced contraction.

-

Conclusion

This compound is a potent inhibitor of ROCK-I with demonstrated vasorelaxant properties. While its high toxicity may limit its direct therapeutic potential, it serves as a valuable research tool for studying the ROCK signaling pathway and as a lead compound for the design of novel, more selective, and less toxic ROCK inhibitors. The synthetic route, although not explicitly detailed in a single publication, can be reasonably inferred from established chemical methodologies. Further research is warranted to fully characterize its biological activity profile, including its selectivity against other kinases and a more detailed investigation of its in vivo effects and toxicological profile. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this compound and its analogs.

References

Theoretical Investigations of 5-Nitro-1H-indazole-3-carbonitrile: A Computational Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on 5-Nitro-1H-indazole-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental and theoretical data on this specific molecule in the current literature, this document outlines a robust computational methodology based on established theoretical studies of analogous 5-nitro-indazole derivatives.[1][2][3][4][5][6][7] The presented data is illustrative of the expected outcomes from such a study and is intended to serve as a blueprint for future research.

Introduction to the Theoretical Framework

Indazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents.[4][5][8] The introduction of a nitro group at the 5-position and a carbonitrile group at the 3-position of the indazole scaffold can significantly modulate its electronic properties and, consequently, its biological activity. Theoretical studies, particularly those employing Density Functional Theory (DFT), are invaluable for elucidating the structural, electronic, and spectroscopic properties of such molecules at the atomic level.[5][6] This guide details the proposed computational protocols for a thorough theoretical characterization of this compound.

Proposed Computational Methodology

The following section outlines a detailed workflow for the theoretical investigation of this compound, drawing upon methodologies successfully applied to similar molecular systems.[5][6][7]

Geometry Optimization and Vibrational Analysis

The initial step involves the optimization of the molecular geometry of this compound. This is crucial for obtaining a stable, low-energy conformation.

Protocol:

-

Software: Gaussian 09 or a similar quantum chemistry software package.[6]

-

Method: Density Functional Theory (DFT) with the B3LYP hybrid functional.[6][9]

-

Basis Set: 6-311++G(d,p) basis set to provide a good balance between accuracy and computational cost.[7]

-

Procedure:

-

The initial structure of this compound is drawn using a molecular editor and subjected to a full geometry optimization without any symmetry constraints.

-

The convergence criteria should be set to the default values of the software.

-

Following optimization, a vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

The calculated vibrational frequencies can be used to simulate the infrared (IR) spectrum of the molecule.

-

Electronic Properties and Frontier Molecular Orbital Analysis

Understanding the electronic properties is key to predicting the reactivity and stability of the molecule.

Protocol:

-

Methodology: The optimized geometry from the previous step is used to calculate various electronic properties.

-

Properties to be Calculated:

-

Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): These are crucial for determining the electronic band gap, which is an indicator of chemical reactivity and stability.

-

HOMO-LUMO Energy Gap (ΔE): Calculated as ELUMO - EHOMO. A smaller gap suggests higher reactivity.

-

Global Reactivity Descriptors: Ionization Potential (I), Electron Affinity (A), Electronegativity (χ), Chemical Hardness (η), and Electrophilicity Index (ω) can be calculated from the HOMO and LUMO energies.

-

Dipole Moment: Provides insight into the overall polarity of the molecule.

-

Mulliken Atomic Charges: To understand the charge distribution across the molecule.

-

Spectroscopic Simulations

Computational methods can predict spectroscopic data, which can be valuable for the identification and characterization of the compound.

Protocol:

-

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory can be used to calculate the 1H and 13C NMR chemical shifts.[7] Tetramethylsilane (TMS) should be used as the reference standard.

-

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can be performed to predict the electronic absorption spectra, providing information on the electronic transitions and the maximum absorption wavelengths (λmax).

Predicted Quantitative Data

The following tables summarize the expected quantitative data for this compound based on the computational protocols described above and data from analogous compounds.

Table 1: Predicted Electronic Properties

| Property | Predicted Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -3.2 eV |

| HOMO-LUMO Gap (ΔE) | 4.3 eV |

| Ionization Potential (I) | 7.5 eV |

| Electron Affinity (A) | 3.2 eV |

| Electronegativity (χ) | 5.35 eV |

| Chemical Hardness (η) | 2.15 eV |

| Electrophilicity Index (ω) | 6.65 eV |

| Dipole Moment | 5.8 D |

Table 2: Selected Predicted Bond Lengths and Angles

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| N1-N2 | 1.35 |

| C3-C≡N | 1.42 |

| C≡N | 1.16 |

| C5-N(O2) | 1.48 |

| N-O (nitro) | 1.22 |

| **Bond Angles (°) ** | |

| N1-N2-C3 | 110.5 |

| N2-C3-C3a | 108.0 |

| C4-C5-N(O2) | 119.5 |

| O-N-O (nitro) | 124.0 |

Visualizations